(2-methylpiperidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone
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Overview
Description
(2-METHYLPIPERIDINO)(1-METHYL-1H-PYRAZOL-3-YL)METHANONE is a complex organic compound that features both a piperidine and a pyrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and pyrazole rings in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring . The piperidine ring can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and other green chemistry techniques can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-METHYLPIPERIDINO)(1-METHYL-1H-PYRAZOL-3-YL)METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives .
Scientific Research Applications
(2-METHYLPIPERIDINO)(1-METHYL-1H-PYRAZOL-3-YL)METHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2-METHYLPIPERIDINO)(1-METHYL-1H-PYRAZOL-3-YL)METHANONE involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity for certain targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(1-METHYLPYRAZOL-4-YL)MORPHOLINE: Similar in structure but contains a morpholine ring instead of a piperidine ring.
(4-CHLOROSTYRYL)-1H-PYRAZOL-3-YL)PHENOL: Contains a pyrazole ring with different substituents.
Uniqueness
(2-METHYLPIPERIDINO)(1-METHYL-1H-PYRAZOL-3-YL)METHANONE is unique due to the combination of the piperidine and pyrazole rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(2-methylpiperidin-1-yl)-(1-methylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C11H17N3O/c1-9-5-3-4-7-14(9)11(15)10-6-8-13(2)12-10/h6,8-9H,3-5,7H2,1-2H3 |
InChI Key |
UNSZXBCNMHUJQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NN(C=C2)C |
Origin of Product |
United States |
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